N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide
CAS No.:
Cat. No.: VC14835583
Molecular Formula: C23H23N3O2
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O2 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O2/c27-21(20-14-13-17-9-5-6-12-19(17)25-20)26-23(15-7-2-8-16-23)22(28)24-18-10-3-1-4-11-18/h1,3-6,9-14H,2,7-8,15-16H2,(H,24,28)(H,26,27) |
| Standard InChI Key | RFUVNPCYOORTDL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinoline-2-carboxamide group linked to a cyclohexyl ring, which is further substituted with a phenylcarbamoyl moiety. The IUPAC name N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide reflects this arrangement . Key structural attributes include:
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Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and metal chelation potential .
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Cyclohexyl Bridge: A six-membered aliphatic ring that enhances conformational flexibility and hydrophobic interactions.
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Phenylcarbamoyl Group: Introduces hydrogen-bonding capabilities via the carbamoyl (-NH-CO-) linkage .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 373.4 g/mol | |
| SMILES Notation | C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 | |
| LogP (Predicted) | 3.82 |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step condensation reaction:
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Formation of Quinoline-2-Carbonyl Chloride: Treatment of quinoline-2-carboxylic acid with oxalyl chloride () under anhydrous conditions .
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Amide Coupling: Reaction with 1-(phenylcarbamoyl)cyclohexylamine in the presence of a base (e.g., triethylamine) to yield the target compound .
Reaction Scheme:
Purification and Analysis
Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane. Purity is confirmed via HPLC (>95%), with mass spectrometry (ESI-MS) verifying the molecular ion peak at m/z 373.4 .
| Compound | MIC (µg/mL) vs. M. tuberculosis | Source |
|---|---|---|
| N-Cyclohexylquinoline-2-carboxamide | 12.5 | |
| N-[1-(Phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide | Not tested | — |
| Isoniazid (Standard) | 25 |
Anti-Inflammatory Properties
Quinoline-3-carboxylic acids reduce LPS-induced inflammation in macrophages (IC = 18 µM), suggesting that the carboxamide moiety in this compound may similarly modulate NF-κB pathways .
Comparative Analysis with Related Compounds
Functional Group Impact
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Cyclohexyl vs. Aromatic Substituents: Non-aromatic N-substituents (e.g., cyclohexyl) enhance antimycobacterial activity but reduce aqueous solubility compared to benzyl groups .
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Carboxamide vs. Ester Derivatives: Carboxamides exhibit superior bioactivity over esters due to metabolic stability and hydrogen-bonding capacity .
Pharmacokinetic Considerations
Predicted ADMET properties (via SwissADME):
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